hexahydro-4'H-spiro[cyclobutane-1,3'-pyrrolo[1,2-a]pyrazine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-4’H-spiro[cyclobutane-1,3’-pyrrolo[1,2-a]pyrazine] is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-4’H-spiro[cyclobutane-1,3’-pyrrolo[1,2-a]pyrazine] typically involves a multi-step process. One common method includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This final step involves the cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to achieve the desired spirocyclic structure.
Industrial Production Methods
Industrial production methods for hexahydro-4’H-spiro[cyclobutane-1,3’-pyrrolo[1,2-a]pyrazine] are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-4’H-spiro[cyclobutane-1,3’-pyrrolo[1,2-a]pyrazine] can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in various alkylated or acylated derivatives.
Scientific Research Applications
Hexahydro-4’H-spiro[cyclobutane-1,3’-pyrrolo[1,2-a]pyrazine] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of hexahydro-4’H-spiro[cyclobutane-1,3’-pyrrolo[1,2-a]pyrazine] involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties may be attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Hexahydro-4’H-spiro[cyclobutane-1,3’-pyrrolo[1,2-a]pyrazine] can be compared with other pyrrolopyrazine derivatives, such as:
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro: Known for its antimicrobial properties.
3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione: Exhibits anti-biofilm activity against Pseudomonas aeruginosa.
The uniqueness of hexahydro-4’H-spiro[cyclobutane-1,3’-pyrrolo[1,2-a]pyrazine] lies in its spirocyclic structure, which imparts distinct chemical and biological properties compared to other pyrrolopyrazine derivatives.
Properties
Molecular Formula |
C10H18N2 |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
spiro[2,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-3,1'-cyclobutane] |
InChI |
InChI=1S/C10H18N2/c1-3-9-7-11-10(4-2-5-10)8-12(9)6-1/h9,11H,1-8H2 |
InChI Key |
PVBHGCXNWWQXSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNC3(CCC3)CN2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.